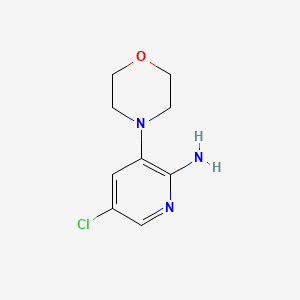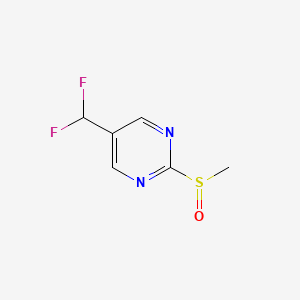
2-(4-fluoro-3-methylphenyl)-5-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoro-3-methylphenyl)-5-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a methyl group on the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluoro-3-methylphenyl)-5-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methylbenzaldehyde and 1,2-diaminopropane.
Cyclization Reaction: The aldehyde group of 4-fluoro-3-methylbenzaldehyde reacts with the amine groups of 1,2-diaminopropane under acidic conditions to form the imidazole ring.
Methylation: The resulting imidazole intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2-(4-fluoro-3-methylphenyl)-5-methylimidazole-4-carboxylic acid.
Reduction: Formation of 2-(4-fluoro-3-methylphenyl)-5-methyl-1,2-dihydroimidazole.
Substitution: Formation of 2-(4-aminophenyl)-5-methyl-1H-imidazole or 2-(4-mercaptophenyl)-5-methyl-1H-imidazole.
Applications De Recherche Scientifique
2-(4-Fluoro-3-methylphenyl)-5-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-fluoro-3-methylphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
2-(4-Fluoro-3-methylphenyl)-1H-imidazole: Lacks the additional methyl group on the imidazole ring.
2-(4-Fluoro-3-methylphenyl)-5-ethyl-1H-imidazole: Contains an ethyl group instead of a methyl group on the imidazole ring.
2-(4-Fluoro-3-methylphenyl)-5-methyl-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring.
Uniqueness: The presence of both a fluorine atom and a methyl group on the phenyl ring, along with a methyl group on the imidazole ring, makes 2-(4-fluoro-3-methylphenyl)-5-methyl-1H-imidazole unique
Propriétés
Formule moléculaire |
C11H11FN2 |
|---|---|
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
2-(4-fluoro-3-methylphenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C11H11FN2/c1-7-5-9(3-4-10(7)12)11-13-6-8(2)14-11/h3-6H,1-2H3,(H,13,14) |
Clé InChI |
ZXZXKOSNSDIRSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NC=C(N2)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13663647.png)

![6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13663673.png)









![8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13663733.png)

